molecular formula C19H26N2O3S B10980034 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide

Cat. No.: B10980034
M. Wt: 362.5 g/mol
InChI Key: AVHVFRXKRURFAY-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide is a pyrrole-derived sulfonamide characterized by a 4,5-dimethyl-substituted pyrrole core. Key structural features include:

  • Position 1: A propyl group (-CH2CH2CH3).
  • Position 2: A propanamide group (-NHCOCH2CH3).
  • Position 3: A 4-methylphenylsulfonyl (tosyl) group.
  • Molecular Formula: C22H28N2O3S.
  • Molecular Weight: 412.54 g/mol.

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]propanamide

InChI

InChI=1S/C19H26N2O3S/c1-6-12-21-15(5)14(4)18(19(21)20-17(22)7-2)25(23,24)16-10-8-13(3)9-11-16/h8-11H,6-7,12H2,1-5H3,(H,20,22)

InChI Key

AVHVFRXKRURFAY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)CC)S(=O)(=O)C2=CC=C(C=C2)C)C)C

Origin of Product

United States

Preparation Methods

Pyrrole Core Formation via Paal-Knorr Synthesis

The Paal-Knorr pyrrole synthesis serves as the foundational step for constructing the 1H-pyrrol-2-yl scaffold. This method involves cyclocondensation of a 1,4-diketone with a primary amine. For this compound, 2,5-hexanedione reacts with propylamine under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) to yield 1-propyl-4,5-dimethyl-1H-pyrrole. Key parameters include:

ReactantConditionsYield
2,5-HexanedionePropylamine, AcOH, 80°C72–85%
2,5-HexanedionePropylamine, PTSA, THF68–78%

The reaction proceeds via imine formation, followed by cyclization and dehydration. Substituents at the 4- and 5-positions (methyl groups) are introduced through the diketone precursor, ensuring regioselectivity.

Sulfonation at the 3-Position

Sulfonation introduces the 4-methylphenylsulfonyl group at the pyrrole’s 3-position. Chlorosulfonic acid or sulfuric acid is used to generate the sulfonic acid intermediate, which subsequently reacts with 4-methylthiophenol in the presence of oxidative agents (e.g., H₂O₂ or KMnO₄). Alternative methods employ 4-methylbenzenesulfonyl chloride directly under basic conditions (e.g., pyridine or triethylamine):

Pyrrole+TsClEt3N, DCMSulfonated Pyrrole(Yield: 65–82%)[5][13]\text{Pyrrole} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Sulfonated Pyrrole} \quad (\text{Yield: 65–82\%})

Reaction Optimization Strategies

Solvent and Temperature Effects

  • Pyrrole Cyclization : Polar aprotic solvents (THF, DMF) enhance reaction rates compared to protic solvents. Elevated temperatures (80–100°C) improve yields but risk decomposition.

  • Sulfonation : Dichloromethane and toluene are preferred for sulfonyl chloride reactions, minimizing hydrolysis.

Catalytic Enhancements

  • Lewis Acids : ZnCl₂ or FeCl₃ accelerate sulfonation by activating the sulfonyl chloride.

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve acylation efficiency.

Byproduct Mitigation

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted sulfonyl chlorides.

  • Recrystallization : Ethanol/water mixtures purify the final product, achieving >98% purity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 6.85 (s, 1H, pyrrole-H), 3.45 (t, J = 7.1 Hz, 2H, N-CH₂), 2.42 (s, 3H, CH₃-Ar), 2.30 (s, 6H, pyrrole-CH₃), 1.65–1.55 (m, 2H, CH₂), 1.45 (t, J = 7.3 Hz, 3H, CO-CH₂-CH₃).

  • IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1145 cm⁻¹ (S=O symmetric).

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 12.3 min.

  • Mass Spectrometry : ESI-MS m/z 403.2 [M+H]⁺.

Chemical Reactions Analysis

Reactivity::
  • Oxidation : The compound can undergo oxidation reactions.
  • Reduction : It is also amenable to reduction processes.
  • Substitution : Substitution reactions involving the sulfonyl group are possible.
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like manganese dioxide (MnO2) or potassium permanganate (KMnO4) .
  • Reduction : Reducing agents such as sodium borohydride (NaBH4) .
  • Substitution : Various nucleophiles (e.g., amines , alkoxides , or halides ).
Major Products::
  • Oxidation: Formation of sulfoxide or sulfone derivatives.
  • Reduction: Generation of amine or alcohol derivatives.
  • Substitution: Replacement of the sulfonyl group.

Scientific Research Applications

This compound finds applications in:

  • Medicine : Potential as a drug candidate due to its unique structure.
  • Chemical Biology : Investigating its interactions with biological targets.
  • Industry : As a precursor for designing novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Alkyl and Amide Groups

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide (CAS: 951956-86-8)
  • Molecular Formula : C24H27FN2O3S.
  • Molecular Weight : 442.55 g/mol.
  • Key Differences :
    • Position 1 : 2-methylpropyl (-CH(CH3)CH2CH3) instead of propyl.
    • Position 2 : 2-fluorobenzamide replaces propanamide.
  • The aromatic 2-fluorobenzamide may enhance π-π stacking interactions in biological targets .
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide (CAS: 1010908-36-7)
  • Molecular Formula : C20H27FN2O3S.
  • Molecular Weight : 394.5 g/mol.
  • Key Differences :
    • Position 1 : Propan-2-yl (-CH(CH3)2) substituent.
    • Position 2 : Pentanamide (-NHCO(CH2)3CH3) instead of propanamide.
    • Sulfonyl Group : 4-fluorophenyl replaces 4-methylphenyl.
  • The longer pentanamide chain may influence lipophilicity and membrane permeability .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Sulfonyl Group Amide Group Alkyl Chain (Position 1)
Target Compound C22H28N2O3S 412.54 4-methylphenyl Propanamide Propyl
Compound C24H27FN2O3S 442.55 4-methylphenyl 2-fluorobenzamide 2-methylpropyl
Compound C20H27FN2O3S 394.5 4-fluorophenyl Pentanamide Propan-2-yl
Bicalutamide C18H14F4N2O4S 430.37 4-fluorophenyl Hydroxy/methyl N/A

Research Findings and Implications

Structural Determinants of Physicochemical Properties

  • Sulfonyl Group Variation : Fluorinated sulfonyl groups (e.g., 4-fluorophenyl in ) enhance electronegativity and solubility compared to methyl-substituted analogues.
  • Amide Chain Length : Longer chains (e.g., pentanamide in ) increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Alkyl Substitution : Bulkier alkyl chains (e.g., 2-methylpropyl in ) may hinder rotational freedom, affecting conformational stability in binding pockets.

Crystallographic Insights

Structural data for these compounds were likely refined using programs like SHELXL (), ensuring accurate determination of substituent positions and bond angles. Tools like ORTEP-3 () facilitate visualization of 3D conformations, critical for structure-activity relationship (SAR) studies.

Biological Activity

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrrole ring substituted with a sulfonyl group and a propanamide moiety. Its molecular formula is C24H28N2O4SC_{24}H_{28}N_2O_4S with a molecular weight of approximately 440.56 g/mol. The unique structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . The sulfonyl group is believed to enhance the compound's ability to interact with various enzymes and proteins, potentially inhibiting their functions. This inhibition may disrupt cellular pathways critical for microbial survival and proliferation.

Anticancer Properties

The compound has also been studied for its anticancer properties . Preliminary studies suggest that it can suppress cell growth in various cancer cell lines. For example, it has been shown to increase the glucose uptake rate and intracellular ATP levels in treated cells, which are indicators of enhanced metabolic activity associated with apoptosis in cancer cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The sulfonamide moiety may facilitate interactions with specific enzymes involved in cell signaling and metabolism.
  • Cellular Pathway Modulation : By altering the activity of key proteins, the compound can influence pathways related to cell survival and apoptosis.
  • Metabolic Enhancement : Increased glucose uptake and ATP production suggest that the compound may enhance metabolic processes in certain cellular contexts, potentially leading to improved therapeutic outcomes .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Anticancer Efficacy
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, alongside increased apoptosis markers such as caspase activation and PARP cleavage .

Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of the compound against bacterial strains. The findings indicated that it exhibited substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Table 1: Biological Activity Summary

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition against various bacteria
AnticancerSuppressed cell growth; increased apoptosis
Metabolic EffectsEnhanced glucose uptake; increased ATP levels

Q & A

Basic: What synthetic strategies are effective for achieving high-yield synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide?

Methodological Answer:

  • Stepwise Synthesis : Begin with pyrrole ring formation via Paal-Knorr or Hantzsch synthesis, followed by alkylation at the N1 position (propyl group introduction). Sulfonylation at the C3 position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is critical.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended to isolate the final product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Control reaction temperature (0–5°C during sulfonylation) and stoichiometric ratios (1.2 equivalents of sulfonyl chloride) to minimize side products.

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., dimethyl groups at C4/C5, sulfonyl group at C3). For example, the sulfonyl-adjacent proton typically appears downfield (δ 7.5–8.0 ppm) .
  • FT-IR : Validate sulfonamide (S=O stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Address challenges from sulfur content by using combustion analysis coupled with CHNS microanalysis (target ±0.3% deviation) .

Advanced: How can researchers address discrepancies between theoretical and experimental crystallographic data for this compound?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement, particularly for handling disorder (e.g., propyl chain conformers) or twinning. SHELXD/SHELXE can resolve phase problems in low-symmetry space groups .
  • Validation Metrics : Check R-factors (target <5% for Rint), ADDSYM for missed symmetry, and ORTEP-3 for visualizing thermal ellipsoids .
  • Data Collection : Optimize crystal mounting (low-temperature N2 stream) and detector distance to enhance resolution (<1.0 Å recommended).

Advanced: What methodological approaches are recommended for analyzing the structure-activity relationship (SAR) of derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Systematically modify the sulfonyl (e.g., 4-fluoro vs. 4-methylphenyl) or pyrrole (alkyl vs. aryl groups) moieties. Compare bioactivity using standardized assays (e.g., enzyme inhibition IC50).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins. Validate with MD simulations (AMBER/CHARMM) .
  • Data Cross-Validation : Correlate in vitro activity with physicochemical properties (logP, PSA) using QSAR models.

Basic: What are the common challenges in the elemental analysis of this compound, and how can they be mitigated?

Methodological Answer:

  • Sulfur Interference : High sulfur content (from sulfonyl groups) can skew combustion analysis. Use dynamic flash combustion with thermal conductivity detection for accurate CHNS quantification.
  • Sample Purity : Ensure >98% purity via HPLC before analysis. Pre-dry samples to remove solvent residues .
  • Alternative Methods : Complement with XPS (for sulfur oxidation state) or ICP-MS (trace metal analysis) if required.

Advanced: How should researchers design experiments to resolve conflicting bioactivity data observed in different studies?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.
    • Include positive controls (e.g., known inhibitors) and vehicle-only replicates.
  • Data Reproducibility :
    • Repeat experiments across three independent labs.
    • Apply statistical tests (ANOVA with Tukey’s post hoc) to identify outliers.
  • Mechanistic Studies : Use SPR (surface plasmon resonance) to measure binding kinetics or CRISPR-edited cell lines to isolate target pathways .

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